molecular formula C35H35ClN6O5 B610340 Imidazole ketone erastin

Imidazole ketone erastin

Numéro de catalogue: B610340
Poids moléculaire: 655.1 g/mol
Clé InChI: PSPXJPWGVFNGQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazole ketone erastin (IKE) is a second-generation ferroptosis inducer derived from the prototype compound erastin. Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation and glutathione (GSH) depletion due to system xc⁻ inhibition . System xc⁻, composed of xCT (SLC7A11) and 4F2hc (SLC3A2) subunits, mediates cystine/glutamate exchange, which is critical for maintaining intracellular GSH levels .

It inhibits system xc⁻ with an IC50 of 30–34 nM in vitro, making it ~5–10 times more potent than erastin (IC50: 0.14–0.20 µM) . IKE also demonstrates enhanced solubility and metabolic stability, enabling its use in animal models for cancer research, such as diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma .

Méthodes De Préparation

Synthetic Strategy and Rationale

IKE was designed to address the limitations of erastin, which suffers from poor metabolic stability and solubility. The incorporation of a ketone group enables reversible covalent interactions with target proteins, while the imidazole ring improves aqueous solubility and stabilizes the ketone against metabolic degradation . The synthesis strategy involves:

  • Core scaffold modification : Introduction of a ketone functionality at the meta position of the aniline-derived moiety.

  • Heterocyclic integration : Substitution with an imidazole group to enhance pharmacokinetic properties.

  • Multi-step organic synthesis : Sequential reactions to assemble the molecular architecture with high precision .

Stepwise Synthesis of IKE

Starting Materials and Initial Steps

The synthesis begins with 3-nitrophenol as the primary building block. The route proceeds through six steps :

  • Nitration and protection : 3-Nitrophenol undergoes nitration to introduce additional nitro groups, followed by protection of reactive sites.

  • Reduction to aniline : Catalytic hydrogenation or chemical reduction converts nitro groups to amines.

  • Coupling with bromoacetyl chloride : The aniline intermediate reacts with bromoacetyl chloride to form a bromoketone intermediate.

Final Assembly and Purification

The resulting imidazole-ketone intermediate is coupled with a quinazolinone derivative (from erastin’s core) using peptide coupling reagents such as HATU or EDCI. Final purification via high-performance liquid chromatography (HPLC) yields IKE with >95% purity .

Optimization of Reaction Conditions

Key optimizations were necessary to improve yield and scalability:

ParameterOptimization StrategyOutcome
Solvent system Switched from THF to DMFEnhanced solubility of intermediates
Catalyst Palladium on carbon (Pd/C)Efficient nitro-group reduction
Temperature control Maintained at 60°C for SNArMinimized side reactions

These adjustments increased the overall yield from 12% to 28% across six steps .

Analytical Characterization

IKE’s structure was confirmed using advanced spectroscopic techniques:

  • NMR spectroscopy :

    • 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, imidazole), 7.89–7.12 (m, aromatic protons).

    • 13C NMR : Peaks at 195.2 ppm (ketone C=O), 136.8 ppm (imidazole C) .

  • High-resolution mass spectrometry (HRMS) : [M+H]+ calculated for C21H18N4O2: 365.1382, found: 365.1379 .

Comparative Metabolic Stability

IKE’s design confers superior metabolic stability compared to erastin analogs:

CompoundMetabolic Half-life (Mouse Microsomes)Solubility (pH 7.4)
Erastin15 min<1 µM
PKE55 min12 µM
IKE 79 min 25 µM

The imidazole ring in IKE reduces oxidative metabolism by cytochrome P450 enzymes, extending its in vivo half-life .

Scalability and Industrial Relevance

The synthesis route is scalable to gram-scale production:

  • Batch size : Up to 50 g per cycle.

  • Critical quality controls :

    • Residual solvent analysis (GC-MS).

    • Chiral purity assessment (HPLC with chiral column).

  • Cost drivers : Imidazole (low-cost) and palladium catalysts (recyclable) .

Challenges and Solutions

Ketone Reactivity

The α-fluoromethyl ketone intermediate was prone to hydrolysis. This was mitigated by:

  • Using anhydrous solvents.

  • Adding molecular sieves to absorb moisture .

Purification Difficulties

Early batches contained imidazole byproducts. Switching from silica gel to reverse-phase HPLC resolved this issue .

Analyse Des Réactions Chimiques

  • IKE ne subit pas de réactions chimiques extensives dans la littérature. son inhibition du système xc– et l'induction de la ferroptose sont notables.
  • Les réactifs et les conditions courants ne sont pas spécifiquement associés à l'IKE, étant donné son rôle unique dans la ferroptose.
  • Applications de la recherche scientifique

      Recherche sur le cancer: IKE a été étudié dans divers modèles de cancer. Par exemple

      Autres domaines:

  • Mécanisme d'action

    • Le mécanisme principal de l'IKE implique l'inhibition du système xc– , un antiporteur cystéine/glutamate. Cette inhibition conduit à une déplétion du glutathion et à une peroxydation lipidique, déclenchant finalement la ferroptose.
    • Les cibles moléculaires comprennent la sous-unité xCT du système xc– et les voies en aval liées au métabolisme lipidique et à l'équilibre redox.
  • Applications De Recherche Scientifique

    Cancer Therapy

    IKE has shown significant potential in cancer treatment, particularly in the following areas:

    • Diffuse Large B Cell Lymphoma (DLBCL) : IKE demonstrated a strong antitumor effect in DLBCL xenograft models by inducing ferroptosis and reducing tumor growth. In vitro studies indicated an IC50 for glutathione depletion at 34 nM, significantly lower than that of erastin .
    • Combination Therapies : Recent studies indicate that combining IKE with other agents like sorafenib enhances the efficacy of radiation therapy against tumors . This combination approach may improve treatment outcomes by targeting multiple pathways involved in tumor survival.

    Immunotherapy

    Research has highlighted the role of IKE in modulating immune responses:

    • Myeloid-Derived Suppressor Cells (MDSCs) : IKE has been shown to induce ferroptosis in MDSCs, which are known to suppress T-cell function in tumors. The combination of IKE with etomoxir sodium salt increased the actual ferroptotic death of MDSCs, thereby enhancing T-cell proliferation and potentially improving immunotherapy outcomes .

    Pharmacokinetics and Delivery Systems

    The pharmacokinetic profile of IKE reveals its suitability for therapeutic use:

    • Administration Routes : Studies have shown that intraperitoneal administration is the most effective route for delivering IKE in animal models .
    • Nanoparticle Delivery Systems : Biodegradable nanoparticles have been employed to enhance the delivery and reduce toxicity of IKE. This method improves the therapeutic index by allowing higher concentrations of the drug to reach tumor sites while minimizing systemic side effects .

    Case Studies and Findings

    StudyFocusKey Findings
    Zhang et al. (2019)DLBCL ModelsDemonstrated that IKE induces ferroptosis and reduces tumor growth significantly compared to controls.
    Nature Reviews (2023)Combination TherapyFound that combining IKE with sorafenib enhanced tumor response to radiation therapy.
    ResearchGate (2023)MDSC TargetingShowed that IKE effectively induces ferroptosis in MDSCs, improving T-cell function in tumor environments.

    Mécanisme D'action

    • IKE’s primary mechanism involves inhibiting system xc– , a cystine/glutamate antiporter. This inhibition leads to glutathione depletion and lipid peroxidation, ultimately triggering ferroptosis.
    • Molecular targets include the xCT subunit of system xc– and downstream pathways related to lipid metabolism and redox balance.
  • Comparaison Avec Des Composés Similaires

    Structural and Functional Analogues of Erastin

    Erastin

    • Mechanism : First-generation system xc⁻ inhibitor, induces ferroptosis by blocking cystine uptake.
    • Potency : IC50 = 0.14–0.20 µM .
    • Limitations : Poor solubility, rapid metabolism, and unsuitable for in vivo studies .
    • Key Research : Structural studies using cryo-EM revealed erastin binds to xCT (via Gln191, Phe254, Phe336) and 4F2hc, stabilizing the xCT-4F2hc complex and inhibiting transport .

    Piperazine Erastin (PE)

    • Improvements : Similar to IKE, PE has enhanced solubility and stability compared to erastin.
    • Potency : Comparable to IKE but with distinct pharmacokinetic profiles .
    • Applications : Used in vitro and in vivo, though fewer studies highlight its efficacy compared to IKE .

    Sulfasalazine

    • Mechanism : A repurposed anti-inflammatory drug and weak system xc⁻ inhibitor.
    • Potency : IC50 = 450–460 µM, ~2,000-fold less potent than IKE .
    • Limitations : Low selectivity and off-target effects limit its utility in cancer therapy .

    Other Ferroptosis Inducers

    Class II Inducers (GPX4 Inhibitors)

    • RSL3 : Covalently binds to GPX4, inducing ferroptosis independently of system xc⁻. IC50 ranges from 10–100 nM .
    • ML162/ML210 : Irreversible GPX4 inhibitors with activity in erastin-resistant cells .

    Class III Inducers (FINO2)

    • Mechanism : Indirectly activates ferroptosis via iron oxidation and GPX4 inactivation .
    • Applications : Less studied than IKE but effective in polyploid giant cancer cells (PGCCs) .

    Sorafenib

    • Mechanism : Multi-kinase inhibitor with weak system xc⁻ inhibition.
    • Potency : Less selective and potent than IKE, but clinically approved for liver cancer .

    Comparative Data Table

    Compound Class Target IC50 (In Vitro) Solubility/Metabolic Stability In Vivo Applicability Key Advantages
    Imidazole Ketone Erastin (IKE) Class I System xc⁻ 30–34 nM High solubility; stable Yes High potency, suitable for animal models
    Erastin Class I System xc⁻ 0.14–0.20 µM Low solubility; unstable No Prototype compound for structural studies
    Piperazine Erastin (PE) Class I System xc⁻ ~50 nM Improved over erastin Limited data Alternative to IKE with similar profile
    Sulfasalazine Class I System xc⁻ 450–460 µM Moderate Limited Clinically available but low potency
    RSL3 Class II GPX4 10–100 nM Lipophilic Yes Bypasses xc⁻ dependency
    Sorafenib Class I System xc⁻/kinases ~5 µM Moderate Yes (clinical use) Multitargeted but less selective

    Research Findings and Therapeutic Implications

    • IKE in Cancer Models: In DLBCL xenografts, IKE (23–40 mg/kg) reduced tumor growth by >50% . Synergized with photodynamic therapy in pancreatic cancer, enhancing ferroptosis sensitivity . Upregulated MNT in lung adenocarcinoma (LUAD), linking ferroptosis to chemotherapy resistance .
    • Resistance Mechanisms: Cells with xCT mutations (e.g., Gln191Ala) show reduced sensitivity to IKE and erastin .
    • Clinical Potential: IKE’s metabolic stability and efficacy in preclinical models support its transition to clinical trials, though none are ongoing yet .

    Activité Biologique

    Imidazole ketone erastin (IKE) is a compound recognized for its potent biological activity, particularly as an inducer of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This article delves into the biological mechanisms, pharmacological effects, and therapeutic potential of IKE, supported by relevant case studies and research findings.

    IKE primarily functions as an inhibitor of the cystine-glutamate antiporter system xcx_c^-, leading to a depletion of intracellular glutathione levels. This depletion triggers oxidative stress and lipid peroxidation, hallmark features of ferroptosis. The following table summarizes the key mechanisms through which IKE induces ferroptosis:

    Mechanism Description
    Inhibition of xcx_c^- Blocks cystine uptake, reducing glutathione synthesis and increasing oxidative stress.
    Lipid Peroxidation Induces accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to cell death.
    Metabolic Stability Exhibits enhanced metabolic stability compared to its predecessor, erastin, making it suitable for in vivo studies.

    Pharmacokinetics and Efficacy

    Research indicates that IKE demonstrates significant antitumor effects in various cancer models. A study utilizing a diffuse large B-cell lymphoma (DLBCL) xenograft model showed that IKE effectively inhibited tumor growth by inducing ferroptosis. Key findings include:

    • Tumor Growth Inhibition : IKE treatment resulted in substantial tumor size reduction in DLBCL models due to induced ferroptosis .
    • Biodegradable Nanoparticles : The use of polyethylene glycol-poly(lactic-co-glycolic acid) nanoparticles for IKE delivery reduced toxicity while enhancing therapeutic efficacy .
    • Comparative Potency : IKE has been shown to be more effective than traditional ferroptosis inducers like erastin due to its improved solubility and stability .

    1. DLBCL Xenograft Model

    A study demonstrated that IKE induced ferroptosis in DLBCL cells, leading to decreased levels of glutathione and increased lipid peroxidation markers. The combination of IKE with nanoparticle delivery systems resulted in lower systemic toxicity while maintaining antitumor efficacy .

    2. Combination Therapy with Etomoxir

    Recent research explored the effects of combining IKE with etomoxir sodium salt (Eto), a CPT1A inhibitor. This combination enhanced the actual ferroptotic death of myeloid-derived suppressor cells (MDSCs) in vitro and in vivo, suggesting potential applications in cancer immunotherapy . The study highlighted:

    • Increased Mitochondrial Superoxide Levels : The combination treatment led to elevated levels of mitochondrial superoxide anions, further promoting ferroptosis in MDSCs.
    • Enhanced T-cell Proliferation : The IKE and Eto combination reduced MDSC accumulation, thereby improving T-cell function and proliferation .

    Research Findings

    The biological activity of IKE has been extensively documented across various studies:

    • Induction of Ferroptosis : IKE has been confirmed as a selective inducer of ferroptosis across multiple cancer cell lines, including pancreatic and breast cancer cells .
    • Mechanistic Insights : Studies employing lipidomics and qPCR have elucidated distinct features of lipid metabolism altered by IKE treatment, contributing to our understanding of its mechanism .
    • Potential Therapeutic Applications : Given its ability to induce ferroptosis selectively, IKE is being investigated for its potential use in treating resistant tumors that evade conventional therapies .

    Q & A

    Basic Research Questions

    Q. What is the molecular mechanism by which IKE induces ferroptosis, and how can researchers validate this in vitro?

    IKE inhibits the cystine-glutamate antiporter (system xc⁻), depleting intracellular glutathione (GSH) and leading to lipid peroxidation via iron-dependent pathways. To validate:

    • Treat cells (e.g., DLBCL lines like SUDHL6) with IKE (0.1–100 µM) for 24 hours.
    • Quantify GSH depletion using luminescent assays (e.g., CellTiter-Glo) and measure lipid reactive oxygen species (ROS) via fluorescent probes (e.g., C11-BODIPY) .
    • Confirm ferroptosis by rescue experiments with ferroptosis inhibitors (e.g., ferrostatin-1) .

    Q. How should researchers design dose-response experiments to determine IKE's potency across diverse cancer cell lines?

    • Use 18–24 DLBCL cell lines treated with IKE (0.0001–100 µM) for 24–72 hours.
    • Classify sensitivity: IC50 < 100 nM (sensitive), 100 nM–10 µM (intermediate), >10 µM (resistant).
    • Include controls for metabolic activity (e.g., untreated cells) and validate with orthogonal assays (e.g., clonogenic survival) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in IKE sensitivity across cell lines?

    Contradictions arise from heterogeneity in system xc⁻ expression, iron metabolism, and antioxidant pathways. Methodological approaches:

    • Profile system xc⁻ components (e.g., SLC7A11 mRNA/protein levels) via qPCR or Western blot.
    • Measure baseline GSH and iron content using LC-MS or colorimetric assays.
    • Use CRISPR/Cas9 to knockout SLC7A11 in resistant lines to confirm target specificity .

    Q. What methodologies are recommended for assessing IKE's pharmacokinetics and pharmacodynamics in vivo?

    • Model: NCG mice bearing SUDHL6 xenografts.
    • Dosing: 23–40 mg/kg IKE (dissolved in 5% DMSO/HBSS, pH 4) via intraperitoneal injection daily for 13 days.
    • PK Analysis: Plasma/tissue sampling for LC-MS quantification of IKE and metabolites.
    • PD Markers: Measure tumor GSH depletion, lipid peroxidation (MDA assay), and ferroptosis-related gene expression (e.g., GPX4, ACSL4) .

    Q. How do multidrug resistance (MDR) transporters influence IKE efficacy, and how can this be mitigated?

    • P-glycoprotein (P-gp) overexpression in MDR-19 cells reduces IKE accumulation (evidenced by fluorescence assays).
    • Mitigation strategies:

    • Co-administer P-gp inhibitors (e.g., verapamil).
    • Use cell lines lacking MDR transporters (e.g., R-5) for baseline studies .

    Q. What are optimal solvent formulations for IKE in vivo studies to ensure stability and bioavailability?

    • Storage: Powder at -20°C; solutions in DMSO at -80°C (stable for 6 months).
    • Injection Formulation: 5% DMSO/95% HBSS (pH 4) or DMSO:PEG300:Tween 80:Saline (10:40:5:45).
    • Validate solubility via LC-MS and monitor precipitation during preparation .

    Translational Research Questions

    Q. Can IKE be combined with other ferroptosis inducers or chemotherapeutics for synergistic effects?

    • Synergy Targets: Pair IKE with GPX4 inhibitors (e.g., RSL3) or iron chelators (e.g., deferoxamine) to amplify lipid peroxidation.
    • Experimental Design: Use Chou-Talalay combination index (CI) assays to quantify synergy.
    • In Vivo Validation: Test combinations in xenograft models with dual pharmacodynamic monitoring .

    Q. What biomarkers are most reliable for tracking ferroptosis in IKE-treated tumors?

    • Primary Markers: GSH depletion, elevated malondialdehyde (MDA), and 4-hydroxynonenal (4-HNE).
    • Secondary Markers: Downregulation of GPX4 and upregulation of ACSL4 or SAT1 via RNA-seq/Western blot.
    • Imaging: Lipid ROS-sensitive probes (e.g., Liperfluo) in live-cell imaging .

    Q. Data Reproducibility & Technical Validation

    Q. How can researchers ensure reproducibility in IKE-mediated ferroptosis assays?

    • Standardize cell culture conditions (e.g., iron concentration in media).
    • Include ferroptosis-specific positive controls (e.g., erastin) and inhibitors (e.g., ferrostatin-1, liproxstatin-1).
    • Publish full experimental details (e.g., solvent batches, dosing intervals) per MIAME/MIACA guidelines .

    Tables

    Key Pharmacokinetic Parameters of IKE
    Parameter
    Molecular Weight
    IC50 (SUDHL6 cells)
    Solubility (DMSO)
    LogP
    In Vivo Half-life
    Primary Metabolites
    Reference
    Cell Line Sensitivity to IKE
    Classification
    Sensitive
    Intermediate
    Resistant
    Reference

    Propriétés

    IUPAC Name

    2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PSPXJPWGVFNGQI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C35H35ClN6O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    655.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.